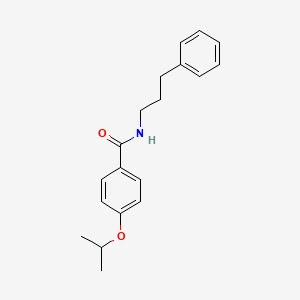![molecular formula C21H22FN5O B5464106 [3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[2-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B5464106.png)
[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[2-(2H-tetrazol-5-yl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[2-(2H-tetrazol-5-yl)phenyl]methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring, a fluorophenyl group, and a tetrazole moiety, making it a subject of study for its chemical reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[2-(2H-tetrazol-5-yl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorophenyl group. The tetrazole moiety is then introduced through a cyclization reaction. Common reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, the compound is investigated for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anti-cancer research.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism by which [3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[2-(2H-tetrazol-5-yl)phenyl]methanone exerts its effects is primarily through its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
[2-(2-fluorophenyl)ethyl]piperidine: Shares the piperidine and fluorophenyl groups but lacks the tetrazole moiety.
[2-(2H-tetrazol-5-yl)phenyl]methanone: Contains the tetrazole and phenyl groups but lacks the piperidine and fluorophenyl groups.
Uniqueness: The presence of both the piperidine ring and the tetrazole moiety in [3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[2-(2H-tetrazol-5-yl)phenyl]methanone makes it unique compared to similar compounds. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[3-[2-(2-fluorophenyl)ethyl]piperidin-1-yl]-[2-(2H-tetrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c22-19-10-4-1-7-16(19)12-11-15-6-5-13-27(14-15)21(28)18-9-3-2-8-17(18)20-23-25-26-24-20/h1-4,7-10,15H,5-6,11-14H2,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIWKDRDJMCFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2C3=NNN=N3)CCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-({2-chloro-5-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}sulfonyl)-4-methylpiperazine](/img/structure/B5464025.png)
![7-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-5-ONE](/img/structure/B5464027.png)

![2-({4-ALLYL-5-[1-(4-METHOXYPHENOXY)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B5464054.png)
![5-ethyl-3-{[2-(1-phenyl-1H-pyrazol-5-yl)-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole](/img/structure/B5464062.png)
![(2E)-2-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-YL]-3-(2-nitrophenyl)prop-2-enenitrile](/img/structure/B5464066.png)
![2-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZAMIDE](/img/structure/B5464067.png)
![N-[4-(3-imidazol-1-ylpropylsulfamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B5464069.png)
![2-[3-nitro-4-(1-piperidinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5464075.png)

![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5464086.png)
![(3aR*,5S*,6S*,7aS*)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}octahydro-1H-isoindole-5,6-diol](/img/structure/B5464090.png)

![N-{5-[(3-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5464125.png)
